6-Chloro-2-phenylimidazo[1,2-b]pyridazine
Overview
Description
6-Chloro-2-phenylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C12H8ClN3 . It is a useful research chemical .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives, including 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, has been widely studied in drug molecules . A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .Chemical Reactions Analysis
6-Chloro-2-phenylimidazo[1,2-b]pyridazine can undergo nitration with nitric acid in sulfuric acid at low temperature to afford the 3-nitro derivative . With an excess of nitric acid, a second nitro group could be introduced under practically the same reaction conditions .Physical And Chemical Properties Analysis
6-Chloro-2-phenylimidazo[1,2-b]pyridazine has a molecular weight of 229.67 . Its SMILES string is Clc1ccc2nc(cn2n1)-c3ccccc3 .Scientific Research Applications
Anticancer Properties
6-Chloro-2-phenylimidazo[1,2-b]pyridazine has shown promise in inhibiting cancer cell growth. Researchers have evaluated its effects against various human cancer cell lines, including lung carcinoma (A549), glioma cancer (HS-683), breast carcinoma (MCF-7), melanoma cancer (SK-MEL-28), and B16-F1 melanoma cells. The compound was tested using the MTT assay, which measures cell viability. Its potential as an anticancer agent warrants further investigation .
Antiparasitic Activity
In vitro studies have explored the impact of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine on parasitic organisms. Specifically, it has been evaluated against Leishmania donovani promastigotes and Leishmania infantum axenic amastigotes. Additionally, its effects on Trypanosoma brucei trypomastigotes (the causative agent of African trypanosomiasis) were investigated. These findings suggest potential antiparasitic properties .
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which 6-chloro-2-phenylimidazo[1,2-b]pyridazine belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It’s known that the functionalization of imidazo[1,2-a]pyridines, a related class of compounds, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
It’s known that phenylpyridines, a class of compounds related to 6-chloro-2-phenylimidazo[1,2-b]pyridazine, are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a cc or cn bond .
Result of Action
It’s known that certain derivatives of imidazo[1,2-a]pyridines have shown anticancer activity .
Future Directions
Imidazo[1,2-b]pyridazine derivatives, including 6-Chloro-2-phenylimidazo[1,2-b]pyridazine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have shown significant success in modulating the activities of numerous targets that were thought to be intractable and 'undruggable’ . Therefore, the future direction of this compound could be in the field of drug discovery research .
properties
IUPAC Name |
6-chloro-2-phenylimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-7-12-14-10(8-16(12)15-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWMERDSYDEJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171568 | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1844-53-7 | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research tell us about how 6-Chloro-2-phenylimidazo[1,2-b]pyridazine might function as a corrosion inhibitor?
A1: The research paper explores the use of computational chemistry methods to understand how 6-Chloro-2-phenylimidazo[1,2-b]pyridazine interacts with metal surfaces in acidic environments []. While the abstract doesn't provide specific results, it suggests that the study aims to unravel the molecular mechanisms behind its potential corrosion inhibition properties. This likely involves investigating how the compound adsorbs onto the metal surface, forming a protective layer that hinders corrosive agents from reaching the metal. []
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